SB-221284

Catalog No.
S542574
CAS No.
196965-14-7
M.F
C16H14F3N3OS
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SB-221284

CAS Number

196965-14-7

Product Name

SB-221284

IUPAC Name

5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide

Molecular Formula

C16H14F3N3OS

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C16H14F3N3OS/c1-24-14-7-10-4-6-22(13(10)8-12(14)16(17,18)19)15(23)21-11-3-2-5-20-9-11/h2-3,5,7-9H,4,6H2,1H3,(H,21,23)

InChI Key

OQZOXHCRSXYSPM-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

5-(methylthio)-1-(3-pyridylcarbamoyl)-6-(trifluoromethyl)indoline, SB 221284, SB-221284

Canonical SMILES

CSC1=C(C=C2C(=C1)CCN2C(=O)NC3=CN=CC=C3)C(F)(F)F

The exact mass of the compound SB 221284 is 353.081 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of indolyl carboxylic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SB-221284 (CAS 196965-14-7) is a potent, centrally active 5-HT2C and 5-HT2B receptor antagonist belonging to the substituted 1-(3-pyridylcarbamoyl)indoline class. Originally developed for its anxiolytic potential, it exhibits high affinity for 5-HT2C (pKi = 8.6) and 5-HT2B (pKi = 7.9) receptors, while maintaining a >150-fold selectivity over the closely related 5-HT2A receptor (pKi = 6.4) [1]. Beyond its receptor pharmacology, SB-221284 is characterized by its potent inhibition of human cytochrome P450 1A2 (CYP1A2), a feature that halted its clinical progression but established its utility as a highly specific tool compound in drug metabolism and pharmacokinetic (DMPK) studies [2]. For scientific procurement, SB-221284 is supplied as a high-purity (≥99% HPLC) powder, offering reliable solubility in DMSO (up to 35 mg/mL) and robust systemic penetrance for in vivo behavioral and receptor occupancy models.

Substituting SB-221284 with other 5-HT2C antagonists, such as the highly selective SB-242084 or the older SB-200646A, fundamentally alters experimental outcomes. While SB-242084 effectively isolates 5-HT2C, it lacks the dual 5-HT2C/2B blockade provided by SB-221284, which is necessary for modeling synergistic serotonergic behaviors like mCPP-induced hypolocomotion [1]. Furthermore, SB-221284's potent and specific inhibition of CYP1A2 distinguishes it from other in-class compounds; using an alternative antagonist in in vivo models will fail to replicate the specific drug-drug interaction (DDI) and metabolic clearance profile unique to SB-221284 [2]. Consequently, for assays requiring simultaneous 2C/2B antagonism, >150-fold selectivity over 5-HT2A, or targeted CYP1A2 inhibition, SB-221284 is an irreplaceable procurement choice[3].

Superior 5-HT2A Selectivity vs. Early-Generation Antagonists

When compared to the predecessor compound SB-200646A, SB-221284 demonstrates significantly enhanced selectivity against the 5-HT2A receptor. SB-221284 exhibits a Ki of 2.5 nM for 5-HT2C and 398 nM for 5-HT2A, yielding a ~160-fold selectivity[1]. In contrast, SB-200646A provides only a ~50-fold selectivity margin[2].

Evidence Dimension5-HT2C vs. 5-HT2A Selectivity Ratio
Target Compound Data~160-fold selectivity (Ki = 2.5 nM vs 398 nM)
Comparator Or BaselineSB-200646A (~50-fold selectivity)
Quantified Difference>3-fold improvement in 5-HT2A exclusion
ConditionsIn vitro radioligand binding assays

Procurement of SB-221284 ensures cleaner pharmacological data by minimizing confounding 5-HT2A-mediated effects in complex behavioral or tissue models.

Dual 5-HT2C/2B Affinity vs. Highly Selective 2C Antagonists

While compounds like SB-242084 are procured for strict 5-HT2C isolation, SB-221284 is uniquely positioned for dual 5-HT2C/2B blockade. SB-221284 maintains high affinity for both 5-HT2C (pKi = 8.6) and 5-HT2B (pKi = 7.9) [1]. Comparatively, highly selective 2C antagonists exhibit orders of magnitude lower affinity for the 2B subtype .

Evidence Dimension5-HT2B Receptor Affinity (pKi)
Target Compound DatapKi = 7.9 (Ki = 12.6 nM)
Comparator Or BaselineStrict 5-HT2C antagonists (e.g., SB-242084)
Quantified DifferencePotent, dual-target engagement rather than single-target isolation
ConditionsRecombinant human 5-HT receptor binding assays

Essential for researchers specifically modeling physiological processes where both 5-HT2C and 5-HT2B receptors act synergistically, such as mesolimbic dopamine regulation.

Systemic In Vivo Penetrance vs. ICV-Restricted Ligands

Early serotonergic tool compounds often suffered from poor blood-brain barrier penetration, necessitating invasive intracerebroventricular (ICV) dosing. SB-221284 is centrally active upon systemic (oral or intraperitoneal) administration, effectively reversing mCPP-induced hypolocomotion at systemic doses [1]. This robust in vivo processability distinguishes it from less lipophilic analogs [2].

Evidence DimensionRoute of Administration for Central Efficacy
Target Compound DataSystemically active (PO/IP dosing)
Comparator Or BaselineEarly hydrophilic 5-HT ligands (ICV required)
Quantified DifferenceElimination of surgical ICV requirements for behavioral assays
ConditionsRodent models of mCPP-induced hypolocomotion

Reduces experimental complexity, animal surgical stress, and assay failure rates in high-throughput in vivo behavioral pharmacology.

Potent CYP1A2 Inhibition for DMPK Benchmarking

Unlike standard 5-HT2C antagonists, SB-221284 is a potent inhibitor of human cytochrome P450 1A2 (CYP1A2). This specific off-target liability prevented its clinical development but makes it a highly reproducible reference standard for in vitro hepatic microsome assays evaluating CYP1A2-mediated drug-drug interactions [1].

Evidence DimensionCYP1A2 Enzyme Inhibition
Target Compound DataPotent inhibition of CYP1A2
Comparator Or BaselineStandard 5-HT2C antagonists (e.g., RS-102221)
Quantified DifferenceSpecific utility as a CYP1A2 metabolic inhibitor
ConditionsHuman liver microsome / recombinant CYP assays

Allows DMPK scientists to use a single compound to simultaneously block 5-HT2C/2B receptors and inhibit CYP1A2 clearance pathways in complex metabolic models.

In Vivo Behavioral Pharmacology Modeling

Due to its systemic oral and IP bioavailability and >150-fold selectivity over 5-HT2A, SB-221284 is the preferred procurement choice for rodent models assessing anxiety, locomotion, and mesolimbic dopamine release without the confounding effects of 5-HT2A blockade [1].

Dual 5-HT2C/2B Pathway Interrogation

In assays where strict 5-HT2C isolation (e.g., via SB-242084) is insufficient, SB-221284 provides the necessary dual antagonism (pKi 8.6 and 7.9, respectively) to study the synergistic roles of 2C and 2B receptors in central nervous system function [2].

CYP1A2 Drug-Drug Interaction (DDI) Assays

Leveraging its potent CYP1A2 inhibitory profile, SB-221284 serves as a valuable reference tool in DMPK screening, allowing researchers to benchmark CYP1A2-mediated metabolic clearance and evaluate potential pharmacokinetic liabilities of novel serotonergic pipeline drugs .

In Vivo Receptor Occupancy Tracing

Supplied as a high-purity (≥99% HPLC) standard, SB-221284 is highly suitable for quantitative LC-MS/MS and HPLC workflows used in simultaneous multi-tracer receptor occupancy studies, ensuring reproducible pharmacokinetic quantification [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

353.08096774 Da

Monoisotopic Mass

353.08096774 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

SB-221284

Dates

Last modified: 08-15-2023
1: Takeuchi K, Mohammad S, Ozaki T, Morioka E, Kawaguchi K, Kim J, Jeong B, Hong JH, Lee KJ, Ikeda M. Serotonin-2C receptor involved serotonin-induced Ca²⁺ mobilisations in neuronal progenitors and neurons in rat suprachiasmatic nucleus. Sci Rep. 2014 Feb 17;4:4106. doi: 10.1038/srep04106. PubMed PMID: 24531181; PubMed Central PMCID: PMC3925950.
2: Murray F, Hutson PH. Hippocampal Bcl-2 expression is selectively increased following chronic but not acute treatment with antidepressants, 5-HT(1A) or 5-HT(2C/2B) receptor antagonists. Eur J Pharmacol. 2007 Aug 13;569(1-2):41-7. Epub 2007 May 13. PubMed PMID: 17582397.
3: Jenck F, Bös M, Wichmann J, Stadler H, Martin JR, Moreau JL. The role of 5-HT2C receptors in affective disorders. Expert Opin Investig Drugs. 1998 Oct;7(10):1587-99. PubMed PMID: 15991903.
4: Hutson PH, Barton CL, Jay M, Blurton P, Burkamp F, Clarkson R, Bristow LJ. Activation of mesolimbic dopamine function by phencyclidine is enhanced by 5-HT(2C/2B) receptor antagonists: neurochemical and behavioural studies. Neuropharmacology. 2000 Sep;39(12):2318-28. PubMed PMID: 10974315.
5: Bristow LJ, O'Connor D, Watts R, Duxon MS, Hutson PH. Evidence for accelerated desensitisation of 5-HT(2C) receptors following combined treatment with fluoxetine and the 5-HT(1A) receptor antagonist, WAY 100,635, in the rat. Neuropharmacology. 2000 Apr 27;39(7):1222-36. PubMed PMID: 10760364.
6: Bromidge SM, Dabbs S, Davies DT, Duckworth DM, Forbes IT, Ham P, Jones GE, King FD, Saunders DV, Starr S, Thewlis KM, Wyman PA, Blaney FE, Naylor CB, Bailey F, Blackburn TP, Holland V, Kennett GA, Riley GJ, Wood MD. Novel and selective 5-HT2C/2B receptor antagonists as potential anxiolytic agents: synthesis, quantitative structure-activity relationships, and molecular modeling of substituted 1-(3-pyridylcarbamoyl)indolines. J Med Chem. 1998 May 7;41(10):1598-612. PubMed PMID: 9572885.

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